molecular formula C32H30FN3O10 B000318 卡博替尼S-苹果酸盐 CAS No. 1140909-48-3

卡博替尼S-苹果酸盐

货号: B000318
CAS 编号: 1140909-48-3
分子量: 635.6 g/mol
InChI 键: HFCFMRYTXDINDK-WNQIDUERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Cabozantinib S-malate is a non-specific tyrosine kinase inhibitor that primarily targets specific receptor tyrosine kinases . These include VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play crucial roles in tumor angiogenesis, metastasis, and oncogenesis .

Mode of Action

Cabozantinib S-malate works by inhibiting its targets, which results in the suppression of metastasis, angiogenesis, and oncogenesis . It blocks proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that supply oxygen and nutrients needed for tumor growth . By blocking these signals, it prevents cancer cells from growing and spreading to other parts of the body .

Biochemical Pathways

The biochemical pathways affected by Cabozantinib S-malate are primarily those involving its target tyrosine kinases. By inhibiting these kinases, it disrupts the signaling pathways that promote tumor growth and angiogenesis .

Pharmacokinetics

Cabozantinib S-malate displays a long terminal plasma half-life of approximately 120 hours and accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose . It is metabolized in the liver via CYP3A4 and is a potent in vitro inhibitor of P-glycoprotein, and multidrug and toxin extrusion transporter 1 and 2-K, and is a substrate for multidrug resistance protein 2 .

Result of Action

The result of Cabozantinib S-malate’s action is the inhibition of tumor growth and metastasis . It is used to treat various types of cancer, including progressive metastatic medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma in patients previously treated with sorafenib .

Action Environment

The action of Cabozantinib S-malate can be influenced by various environmental factors. For instance, its AUC was increased by 63–81% or 7–30% in subjects with mild/moderate hepatic or renal impairment, respectively . It was also increased by 34–38% with concomitant cytochrome P450 3A4 inhibitor ketoconazole, and by 57% following a high-fat meal . Conversely, its AUC was decreased by 76–77% with concomitant cytochrome P450 3A4 inducer rifampin .

安全和危害

When handling Cabozantinib S-malate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

Cabozantinib, in combination with the checkpoint inhibitor atezolizumab, is currently in phase 3 clinical trial for hepatocellular carcinoma (HCC), and the results are eagerly awaited . Further evaluation of cabozantinib-based PROTACs is suggested .

生化分析

Biochemical Properties

Cabozantinib S-malate plays a significant role in biochemical reactions by inhibiting receptor tyrosine kinases. It interacts with several enzymes and proteins, including MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), AXL, and RET . These interactions inhibit the signaling pathways that promote tumor growth and angiogenesis. For instance, by blocking MET, Cabozantinib S-malate prevents the activation of downstream signaling cascades such as PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival .

Cellular Effects

Cabozantinib S-malate exerts profound effects on various cell types and cellular processes. It inhibits cell proliferation, induces apoptosis, and reduces angiogenesis in cancer cells . By blocking VEGFR2, Cabozantinib S-malate disrupts the formation of new blood vessels, depriving tumors of the oxygen and nutrients needed for growth . Additionally, it affects cell signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Cabozantinib S-malate inhibits receptor tyrosine kinases by binding to their ATP-binding sites, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of tumor growth, angiogenesis, and metastasis. Cabozantinib S-malate also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cabozantinib S-malate change over time. The compound exhibits a long terminal half-life of approximately 120 hours, leading to accumulation upon repeated dosing . In vitro and in vivo studies have demonstrated sustained inhibition of tumor growth and angiogenesis over extended periods .

Dosage Effects in Animal Models

The effects of Cabozantinib S-malate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without significant toxicity . Higher doses can lead to adverse effects such as hypertension, fatigue, and gastrointestinal disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance the therapeutic benefits but increases the risk of toxicity .

Metabolic Pathways

Cabozantinib S-malate is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 . The metabolism produces an N-oxide metabolite, which is further processed into inactive forms . The compound also interacts with P-glycoprotein and multidrug resistance proteins, affecting its distribution and excretion . These metabolic pathways influence the pharmacokinetics and overall efficacy of Cabozantinib S-malate .

Transport and Distribution

Within cells and tissues, Cabozantinib S-malate is transported and distributed through interactions with various transporters and binding proteins . It exhibits high plasma protein binding (≥99.7%), which affects its bioavailability and distribution . The compound is also a substrate for multidrug resistance protein 2, influencing its localization and accumulation in specific tissues . These factors play a crucial role in determining the therapeutic efficacy and potential side effects of Cabozantinib S-malate .

Subcellular Localization

Cabozantinib S-malate’s subcellular localization is influenced by its interactions with specific targeting signals and post-translational modifications . The compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Its activity and function are modulated by these localizations, affecting its ability to inhibit receptor tyrosine kinases and disrupt signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cabozantinib S-Malate involves multiple steps, starting with the preparation of key intermediates. One common route involves the synthesis of 6,7-dimethoxyquinolin-4-ol, which is then reacted with various reagents to form the final compound . The reaction conditions typically involve high temperatures and the use of solvents like acetic acid and aromatic hydrocarbons .

Industrial Production Methods: Industrial production of Cabozantinib S-Malate follows similar synthetic routes but on a larger scale. The process involves dissolving the solid compound in a mixed solvent of acetic acid and other organic solvents, followed by precipitation to obtain the crystalline form .

化学反应分析

Types of Reactions: Cabozantinib S-Malate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and subsequent therapeutic effects .

Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide (DMSO), water, and other organic solvents. The reactions are typically carried out at temperatures ranging from 298.2 K to 318.2 K .

Major Products: The major products formed from these reactions include inactive metabolites that are excreted from the body. These metabolites are identified through pharmacokinetic studies .

相似化合物的比较

    Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: Used for treating renal cell carcinoma and hepatocellular carcinoma.

    Pazopanib: Used for treating renal cell carcinoma and soft tissue sarcoma.

Uniqueness: Cabozantinib S-Malate is unique in its ability to target multiple tyrosine kinases simultaneously, making it effective against a broader range of cancers compared to other similar compounds . Its dual inhibition of MET and VEGFR pathways is particularly noteworthy .

属性

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFMRYTXDINDK-WNQIDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30FN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915949
Record name Cabozantinib S-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140909-48-3
Record name Cabozantinib S-malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabozantinib s-malate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabozantinib S-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABOZANTINIB S-MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cabozantinib S-malate
Reactant of Route 2
Cabozantinib S-malate
Reactant of Route 3
Reactant of Route 3
Cabozantinib S-malate
Reactant of Route 4
Cabozantinib S-malate
Reactant of Route 5
Cabozantinib S-malate
Reactant of Route 6
Cabozantinib S-malate
Customer
Q & A

A: Cabozantinib S-Malate is a multi-targeted tyrosine kinase inhibitor. It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-MET, and RET. By inhibiting these receptor tyrosine kinases, Cabozantinib S-Malate disrupts downstream signaling pathways involved in tumor angiogenesis and growth. []

A: Research indicates that Cabozantinib S-Malate can inhibit the activity of specific cytochrome P450 (CYP) enzymes, particularly CYP2B1 and CYP1A2, in rats. This inhibition was observed after continuous administration of Cabozantinib S-Malate for 7 days. [] This finding is crucial because CYP enzymes play a vital role in drug metabolism. Inhibition of these enzymes can lead to altered drug clearance, potentially increasing the risk of adverse drug reactions when co-administered with other medications metabolized by these enzymes.

A: Yes, a study on patients with urothelial carcinoma receiving Cabozantinib S-Malate monotherapy found that the majority of patients (73%) experienced at least one cutaneous adverse event. [] The most common reactions included hand-foot skin reaction, changes in skin pigmentation (both generalized dilution and hair depigmentation), dry skin (xerosis), and scrotal erythema or ulceration. [] These side effects often necessitate dose adjustments or even treatment discontinuation.

A: Ongoing research is exploring the use of Cabozantinib S-Malate in combination with other therapies for treating metastatic genitourinary tumors. [] Clinical trials are investigating its efficacy and safety profile in this context.

A: While Cabozantinib S-Malate itself is validated for the treatment of thyroid cancer, currently, thyroglobulin remains the primary validated biomarker for monitoring thyroid cancer progression and treatment response. [] Further research is needed to identify additional biomarkers specific to Cabozantinib S-Malate's mechanism of action in thyroid cancer.

A: While the provided research doesn't delve into the specific advantages of the (S)-malate salt form, it's a common practice in drug development to formulate drugs as salts to improve their pharmaceutical properties. [] These improvements might include enhanced solubility, stability, or bioavailability, ultimately influencing the drug's effectiveness and manufacturability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。